molecular formula C22H17N2O4+ B10813736 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione

7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione

Cat. No.: B10813736
M. Wt: 373.4 g/mol
InChI Key: NWTCHGSNWVSDRI-UHFFFAOYSA-O
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Description

7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione: is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry. This particular compound is notable for its unique structural features, which include a naphtho[3,2-a]phenoxazin-14-ium core and a hydroxyethylamino substituent, contributing to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable naphthoquinone derivative under acidic conditions.

    Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylamine reacts with the phenoxazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the phenoxazine core, potentially converting it into more reduced forms.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Reduced phenoxazine derivatives.

    Substitution Products: Compounds with different substituents replacing the hydroxyethylamino group.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has shown potential in biological applications due to its ability to interact with various biomolecules. It is studied for its potential as an anticancer agent, given its structural similarity to other phenoxazine derivatives known for their antitumor properties .

Industry

In industry, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Mechanism of Action

The mechanism by which 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione stands out due to its specific substituents, which confer unique electronic and biological properties. Its hydroxyethylamino group enhances its solubility and reactivity, making it more versatile in various applications compared to other phenoxazine derivatives .

Properties

Molecular Formula

C22H17N2O4+

Molecular Weight

373.4 g/mol

IUPAC Name

7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione

InChI

InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,16,23,25H,9-10H2/p+1

InChI Key

NWTCHGSNWVSDRI-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5C=CC=CC5=[NH+]4

Origin of Product

United States

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